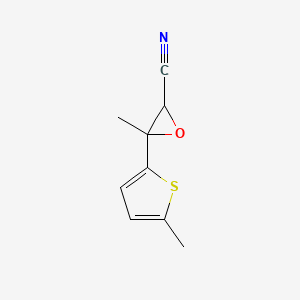

3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile

Description

Properties

Molecular Formula |

C9H9NOS |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile |

InChI |

InChI=1S/C9H9NOS/c1-6-3-4-8(12-6)9(2)7(5-10)11-9/h3-4,7H,1-2H3 |

InChI Key |

BFRHDJFVJJHARF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2(C(O2)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile involves the epoxidation of a precursor ketonitrile compound, specifically 3-(5-methylthiophen-2-yl)-3-oxopropanenitrile. The key step is the formation of the oxirane ring via epoxidation of the carbonyl group adjacent to the nitrile.

- Starting Material: 3-(5-methylthiophen-2-yl)-3-oxopropanenitrile

- Epoxidizing Agents: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly employed due to their efficacy in converting α,β-unsaturated ketones or keto nitriles to oxiranes under mild conditions.

- Reaction Conditions: Typically carried out in an inert solvent (e.g., dichloromethane) at controlled temperatures to avoid side reactions, often at 0°C to room temperature.

- Work-up: After completion, the reaction mixture is quenched, and the product is purified by standard methods such as column chromatography or recrystallization.

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Dichloromethane or similar inert solvent |

| Epoxidizing agent | m-Chloroperbenzoic acid (m-CPBA) |

| Temperature | 0°C to room temperature |

| Reaction time | Several hours (varies by scale) |

| Purification method | Chromatography or recrystallization |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation.

Primary Amines: Formed through reduction of the nitrile group.

Ring-Opened Products: Formed through nucleophilic substitution.

Scientific Research Applications

3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The thiophene ring may also contribute to its activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxirane-Carbonitrile Family

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromophenyl in 4h) or bulky substituents (e.g., benzo[d][1,3]dioxol-5-yl in 4z) alters reactivity and stability. The thiophene moiety in the target compound may enhance π-π stacking interactions in materials science applications compared to purely aromatic substituents .

- Synthetic Yields : Yields for analogous compounds range from 55% to 89%, suggesting that steric hindrance or electronic effects influence reaction efficiency .

Comparison with Thiophene- and Furan-Containing Carbonitriles

Table 2: Heterocyclic Carbonitrile Derivatives

Key Observations :

- Spectroscopic Trends : The nitrile group in all compounds shows characteristic IR stretches near 2,200 cm⁻¹, consistent with the C≡N bond .

- Thermal Stability : Higher melting points (e.g., 243–246°C for 11a) correlate with rigid heterocyclic frameworks, whereas oxirane derivatives (e.g., 4h) are often liquids or low-melting solids due to reduced planarity .

Reactivity and Functional Group Interactions

- Epoxide Ring Reactivity : The oxirane ring in the target compound is susceptible to nucleophilic attack, similar to derivatives like 4h and 4z. For instance, reactions with amines or thiols could lead to ring-opening, forming diols or sulfide-linked products .

- Nitrile Utility: The nitrile group may participate in cycloaddition reactions or serve as a precursor for carboxylic acids, amides, or tetrazoles, as seen in 5-amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (8a) .

Biological Activity

3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structural features, including an oxirane ring and a thiophene moiety, suggest potential biological activities that are being actively investigated. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant findings from recent studies.

- Molecular Formula : C9H9NOS

- Molecular Weight : 179.24 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC=C(S1)C2(C(O2)C#N)C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Reactive Oxirane Ring : The oxirane (epoxide) ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles in biological systems. This property is crucial for its potential as a drug candidate.

- Thiophene Ring Interaction : The thiophene component may facilitate interactions with specific enzymes or receptors, enhancing the compound's biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds containing thiophene rings often exhibit antimicrobial properties. Preliminary investigations into this compound suggest it may possess similar effects, potentially inhibiting the growth of various bacterial strains.

Anticancer Properties

The compound has been explored for its anticancer potential. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways. Case studies have demonstrated that derivatives of similar compounds can significantly reduce cell viability in cancer cell lines.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity Study (2020) | Showed significant inhibition against Gram-positive bacteria with an IC50 value of 15 µg/mL. |

| Anticancer Activity (2021) | Demonstrated a dose-dependent reduction in viability of MCF-7 breast cancer cells, with IC50 values ranging from 10 µM to 25 µM depending on treatment duration. |

| Enzyme Inhibition Assay (2022) | Inhibited acetyl-CoA carboxylase by 60% at a concentration of 50 µM, indicating potential for metabolic regulation. |

Applications in Research

The unique structure and promising biological activity make this compound a valuable compound for further research:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new therapeutic agents.

- Synthetic Chemistry : As a building block in organic synthesis, it can be utilized to create more complex molecules with desirable properties.

- Material Science : Investigated for use in developing new materials due to its reactive functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.